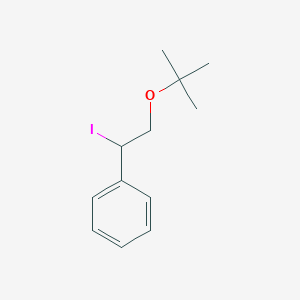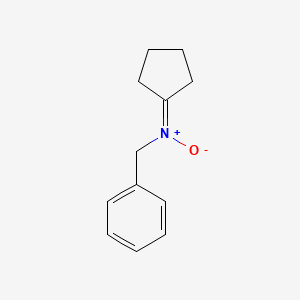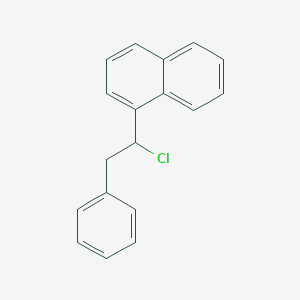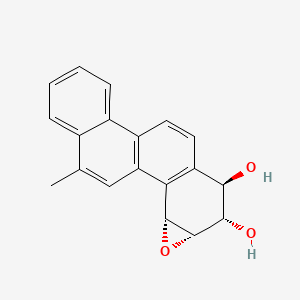
Phenol, 2-methoxy-4-(1-methylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-methoxy-4-(1-methylethenyl)-, also known as isoeugenol, is an organic compound with the molecular formula C10H12O2. It is a derivative of phenol and is characterized by the presence of a methoxy group and a propenyl group attached to the aromatic ring. This compound is commonly found in essential oils of various plants and is known for its pleasant aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 2-methoxy-4-(1-methylethenyl)- can be synthesized through several methods. One common method involves the methylation of eugenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of isoeugenol.
Industrial Production Methods
In industrial settings, isoeugenol is often produced through the isomerization of eugenol. This process involves heating eugenol in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, to induce the rearrangement of the propenyl group from the 1-position to the 2-position on the aromatic ring.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-methoxy-4-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanillin, a valuable flavoring agent.
Reduction: Reduction of isoeugenol can yield dihydroisoeugenol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation using a palladium catalyst is a typical method for reducing isoeugenol.
Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products
Vanillin: Formed through oxidation.
Dihydroisoeugenol: Formed through reduction.
Substituted derivatives: Formed through electrophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-methoxy-4-(1-methylethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of phenol, 2-methoxy-4-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in inflammation. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-methoxy-4-(1-methylethenyl)- can be compared with other similar compounds, such as:
Eugenol: Differing by the position of the propenyl group.
Vanillin: An oxidation product of isoeugenol.
Dihydroisoeugenol: A reduction product of isoeugenol.
Uniqueness
The unique combination of the methoxy and propenyl groups in phenol, 2-methoxy-4-(1-methylethenyl)- imparts distinct chemical and biological properties, making it valuable in various applications.
Eigenschaften
| 110346-52-6 | |
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
2-methoxy-4-prop-1-en-2-ylphenol |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-4-5-9(11)10(6-8)12-3/h4-6,11H,1H2,2-3H3 |
InChI-Schlüssel |
UVMRYBDEERADNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)




stannane](/img/structure/B14310872.png)



![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)
